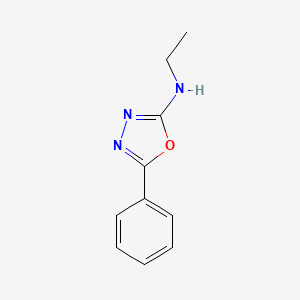

N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

1617-98-7 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-ethyl-5-phenyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C10H11N3O/c1-2-11-10-13-12-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) |

InChI Key |

VDSZQXWRCBMVKX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NN=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Characterization of N Ethyl 5 Phenyl 1,3,4 Oxadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. For N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine, these techniques are crucial for confirming the presence and connectivity of the phenyl ring, the ethyl group, and the oxadiazole core.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl group and the phenyl ring are expected. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region (around 7.40-7.94 ppm) due to the deshielding effect of the aromatic ring current. rdd.edu.iq The protons of the ethyl group will exhibit characteristic splitting patterns. The methylene (B1212753) (-CH2-) protons, being adjacent to the nitrogen atom, are expected to appear as a quartet, while the methyl (-CH3) protons will be observed as a triplet. A broad singlet for the N-H proton may also be visible.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | Multiplet | 2H | Aromatic protons (ortho to oxadiazole) |

| ~7.4-7.6 | Multiplet | 3H | Aromatic protons (meta and para) |

| ~5.5-6.5 | Broad Singlet | 1H | N-H |

| ~3.4-3.6 | Quartet | 2H | -CH₂- (Ethyl group) |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the two carbons of the oxadiazole ring, the six carbons of the phenyl ring, and the two carbons of the ethyl group. The carbons of the oxadiazole ring are expected to resonate at a lower field (higher ppm values) due to their heteroaromatic nature. The phenyl carbons will appear in the aromatic region, with the carbon attached to the oxadiazole ring showing a distinct chemical shift. The ethyl group carbons will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165-168 | C=N (Oxadiazole ring) |

| ~155-158 | C-O (Oxadiazole ring) |

| ~125-135 | Aromatic carbons (Phenyl ring) |

| ~124 (ipso) | Aromatic carbon attached to oxadiazole |

| ~40-45 | -CH₂- (Ethyl group) |

Note: The predicted chemical shifts are based on data from similar 1,3,4-oxadiazole (B1194373) structures. rdd.edu.iq

Infrared (IR) Spectroscopic Profiling of Functional Groups

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds. The presence of the oxadiazole ring is typically confirmed by characteristic vibrations of the C=N and C-O-C bonds. rsc.orgresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3300 | Medium | N-H stretching |

| ~3000-3100 | Medium-Weak | Aromatic C-H stretching |

| ~2850-2980 | Medium-Weak | Aliphatic C-H stretching |

| ~1600-1650 | Strong | C=N stretching (Oxadiazole ring) |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretching |

Note: The positions and intensities of IR bands are approximate and can be influenced by the molecular environment.

Mass Spectrometric (MS) Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁N₃O, which corresponds to a molecular weight of approximately 189.21 g/mol . guidechem.com The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189. Common fragmentation pathways for related structures often involve cleavage of the bonds adjacent to the heteroatoms and fragmentation of the substituent groups.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Possible Fragmentation Pathway |

|---|---|---|

| 189 | [M]⁺ | Molecular ion |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 160 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 105 | [C₆H₅CO]⁺ | Phenylacylium ion |

Note: The relative abundances of the fragment ions can provide further structural clues.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

While specific X-ray diffraction data for this compound is not available, the crystal structure of the closely related compound, 5-phenyl-1,3,4-oxadiazol-2-amine (B156248), provides significant insight into the likely solid-state conformation and intermolecular interactions. researchgate.netnih.gov This parent compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The oxadiazole ring is essentially planar, and the phenyl ring is inclined with respect to this plane. nih.gov

Table 5: Crystallographic Data for 5-Phenyl-1,3,4-oxadiazol-2-amine

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/c | researchgate.net |

| a (Å) | 11.194 (3) | researchgate.net |

| b (Å) | 5.8990 (5) | researchgate.net |

| c (Å) | 15.034 (5) | researchgate.net |

| β (°) | 130.193 (18) | researchgate.net |

| V (ų) | 758.3 (3) | researchgate.net |

Note: These data are for the parent compound and serve as a model for the N-ethyl derivative.

Conformation in the Solid State

The crystal structure of 5-phenyl-1,3,4-oxadiazol-2-amine reveals a nearly planar heterocyclic moiety. The torsion angle between C(7)—N(1)—N(2)—C(8) is reported as 0.2 (3)°, confirming the planarity of the oxadiazole ring. In this structure, the phenyl ring is inclined to the plane of the oxadiazole ring by 13.42 (18)°. The bond lengths within the oxadiazole ring, such as C=N and C—O, are nearly identical, suggesting delocalization of electrons within the ring system.

In the crystal lattice of the parent amine, molecules are linked by intermolecular N—H⋯N hydrogen bonds, which form double-stranded chains. For the N-ethyl derivative, the substitution of one hydrogen atom on the amino group with an ethyl group would alter these hydrogen bonding patterns but the fundamental planarity of the phenyl-oxadiazole core is expected to be maintained.

Below is a table summarizing the crystallographic data for the parent compound, 5-phenyl-1,3,4-oxadiazol-2-amine.

Table 1: Crystal Data and Structure Refinement for 5-phenyl-1,3,4-oxadiazol-2-amine

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇N₃O |

| Formula weight | 161.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.194 (3) |

| b (Å) | 5.8990 (5) |

| c (Å) | 15.034 (5) |

| β (°) | 130.193 (18) |

| Volume (ų) | 758.3 (3) |

| Z | 4 |

| Temperature (K) | 291 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are characterized by absorption bands that arise from π→π* transitions within the conjugated system.

While specific experimental UV-Vis absorption data for this compound were not found, studies on related 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives show characteristic absorptions in the UV region. For instance, the electronic spectra of various 5-[substituted]-1,3,4-thiadiazol-2-amines are monitored by changes in absorbance between 240-350 nm, which are attributed to π→π* transitions. The spectrum of this compound is expected to exhibit similar characteristics, with absorption maxima influenced by the conjugated system formed by the phenyl ring and the 1,3,4-oxadiazole core.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for verifying the empirical and molecular formula of a synthesized compound. The analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule, which is then compared against the theoretically calculated values.

The molecular formula for this compound is C₁₀H₁₁N₃O. Based on this formula, the theoretical elemental composition has been calculated. In typical experimental procedures, the found values are expected to be within ±0.5% of the theoretical values to confirm the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 63.48% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.86% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.20% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.46% |

| Total | | | | 189.218 | 100.00% |

For comparison, elemental analysis of a related compound, N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, yielded experimental values that closely matched the calculated percentages: Anal. Calcd: C, 44.79; H, 3.76; N, 15.67. Found: C, 44.80; H, 3.73; N, 15.65. This demonstrates the high degree of accuracy expected in such analyses.

Computational and Theoretical Studies of N Ethyl 5 Phenyl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Calculations of Electronic Properties

Molecular Orbitals and Energy Levels

The electronic properties of 1,3,4-oxadiazole (B1194373) derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. dntb.gov.ua

In related oxadiazole compounds, frontier molecular orbital analysis has been used to understand charge transformation processes. dntb.gov.ua For instance, in studies of other complex oxadiazole-containing molecules, the HOMO and LUMO energy levels have been calculated to provide insight into their electronic transitions and potential applications in materials science. researchgate.net Theoretical studies on analogous thiadiazoles have also utilized DFT to calculate ground-state energy and frontier orbital energies, demonstrating the common application of these methods. acs.org

Dipole Moments and Charge Distribution

The distribution of electrical charge within a molecule is described by its dipole moment and molecular electrostatic potential (MEP). These properties are crucial for understanding intermolecular interactions. DFT calculations are frequently employed to determine the dipole moment and map the charge distribution of heterocyclic compounds. acs.org

For secondary amines, computational studies have explored electronic and steric effects on activation energies in reactions, which are inherently linked to charge distribution within the molecule. sciety.org In the case of N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine, the electronegative oxygen and nitrogen atoms of the oxadiazole ring, along with the nitrogen of the ethylamino group, create a non-uniform charge distribution. This results in a significant molecular dipole moment and defines regions of positive and negative electrostatic potential, which are key to predicting how the molecule will interact with other polar molecules and biological targets.

Hydrogen Bonding Potential and Acceptor/Donor Sites

Hydrogen bonding is a critical intermolecular force that influences the physical properties and biological interactions of a molecule. This compound possesses both hydrogen bond donor and acceptor sites. The secondary amine group (-NH-) can act as a hydrogen bond donor.

Crystallographic studies of the parent compound, 5-phenyl-1,3,4-oxadiazol-2-amine (B156248), provide direct evidence of its hydrogen bonding capabilities. In the solid state, molecules are linked by N—H⋯N hydrogen bonds. researchgate.netnih.govnih.gov The amino group's hydrogen atoms form bonds with the nitrogen atoms of the oxadiazole ring of adjacent molecules. researchgate.netnih.gov This indicates that the ring nitrogen atoms act as potent hydrogen bond acceptors. The presence of the N-ethyl group in the target compound does not remove this potential, as the N-H proton remains. Natural bonding orbital (NBO) analysis is a computational tool used to investigate and quantify the strength of such hydrogen bonding interactions. acs.org

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N3—H3A···N2 | 0.89 | 2.12 | 2.997 | 169 |

| N3—H3B···N1 | 0.95 | 2.12 | 3.054 | 168 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key conformational variables include the rotation of the phenyl group relative to the oxadiazole ring and the orientation of the N-ethyl group.

X-ray diffraction studies on 5-phenyl-1,3,4-oxadiazol-2-amine show that the oxadiazole ring is essentially planar. nih.gov The phenyl ring is inclined to the oxadiazole ring by a dihedral angle of 13.42°. nih.govnih.gov Similarly, for 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, this dihedral angle is 26.37°. nih.gov These experimental findings provide a baseline for computational conformational analysis. A potential energy surface map would be generated by systematically rotating these groups and calculating the corresponding energy at each step, allowing for the identification of the most stable, low-energy conformations.

Density Functional Theory (DFT) Applications for Molecular Parameters

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric parameters of molecules, such as bond lengths and angles. These theoretical calculations can be validated by comparing them with experimental data from X-ray crystallography. Functionals such as B3LYP and M06-2X are commonly used for these types of calculations on heterocyclic systems. acs.org

For the core 5-phenyl-1,3,4-oxadiazole structure, detailed experimental data on molecular parameters are available. DFT calculations would aim to reproduce these values, providing confidence in the chosen theoretical model before extending it to study properties that are not experimentally accessible.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| O1—C(ring) | 1.364 - 1.369 | C—N—N(ring) | 105.75 - 106.97 |

| C=N(ring) | 1.285 - 1.289 | N—N—C(ring) | - |

| N—N(ring) | 1.413 | - | - |

| C(ring)—N(amine) | 1.328 | - | - |

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry provides profound insights into how chemical reactions occur by mapping reaction pathways and calculating activation energies. For this compound, this could involve studying its synthesis or its subsequent reactions.

One relevant area of study is the N-nitrosation of secondary amines, as the target compound contains a secondary amine moiety. DFT calculations have been used to explore the mechanisms and energy barriers for this type of reaction, assessing the impact of electronic and steric effects on the activation energy. sciety.org Such studies can screen different reaction pathways and identify the most favorable ones, indicating that even for amines with sterically hindered groups, the reaction is likely to occur if the reactive components are present. sciety.org Furthermore, computational approaches have been used to understand the synthesis of 1,3,4-oxadiazole scaffolds, for instance, through the cyclization of semicarbazides. nih.gov These examples highlight how theoretical studies can be applied to predict the reactivity and selectivity of this compound in various chemical transformations.

Intermediates and Transition States in Cyclization Reactions

The formation of the 1,3,4-oxadiazole ring is a key step in the synthesis of this compound. A common synthetic route involves the cyclization of a suitable precursor, such as an N-acylhydrazone or a thiosemicarbazide (B42300) derivative. Computational studies, often employing Density Functional Theory (DFT), help to map the potential energy surface of these reactions, identifying the most plausible intermediates and the energy barriers of the transition states.

One probable synthetic pathway is the oxidative cyclization of an N-acylhydrazone. In a general sense, this process can be initiated by various oxidizing agents. Theoretical studies on similar reactions suggest a mechanism that may proceed through several key steps. For instance, a proposed mechanism for a photo-mediated oxidative cyclization involves the initial excitation of the acylhydrazone, followed by a single electron transfer (SET) to an oxidizing agent (like molecular oxygen) to generate a radical cation. This is then followed by an intramolecular cyclization. rsc.org

A plausible reaction pathway for the formation of the 2-amino-5-phenyl-1,3,4-oxadiazole core from a semicarbazone precursor is outlined below. This pathway involves intramolecular cyclization followed by dehydration.

| Step | Intermediate/Transition State | Description |

| 1 | Semicarbazone Precursor | The starting material, typically formed from the condensation of benzaldehyde (B42025) with a semicarbazide (B1199961). |

| 2 | Protonation of Carbonyl Oxygen | Acid-catalyzed protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. |

| 3 | Transition State 1 (TS1) | The transition state for the intramolecular nucleophilic attack of the terminal amino group onto the protonated carbonyl carbon. |

| 4 | Tetrahedral Intermediate | A cyclic tetrahedral intermediate is formed after the ring-closing step. |

| 5 | Proton Transfer | A proton is transferred from the attacking nitrogen to the hydroxyl group, forming a good leaving group (water). |

| 6 | Transition State 2 (TS2) | The transition state for the dehydration step, involving the departure of a water molecule. |

| 7 | Oxadiazole Ring Formation | The final 2-amino-5-phenyl-1,3,4-oxadiazole ring is formed after the elimination of water and subsequent deprotonation. |

DFT calculations on analogous [3+2] heterocyclization reactions reveal that the cyclization step is often the most energy-intensive part of the process. zsmu.edu.ua The energy barriers for these reactions can be influenced by the solvent and the nature of the substituents on the reacting molecules. zsmu.edu.ua

Another potential route is the cyclization of thiosemicarbazides. While this typically yields 1,3,4-thiadiazoles, under certain oxidative conditions, desulfurization can occur, leading to the formation of a 1,3,4-oxadiazole ring. nih.gov Computational studies can help to elucidate the conditions and the mechanistic pathway that favor the formation of the oxadiazole over the thiadiazole.

Regioselectivity in Substituent Addition

The synthesis of this compound involves the specific placement of the ethyl and phenyl groups at the N- and 5-positions of the 1,3,4-oxadiazol-2-amine (B1211921) core, respectively. This highlights the importance of regioselectivity in the synthetic strategy.

The regioselectivity is typically controlled during the formation of the acyclic precursor. For instance, if the synthesis starts from a thiosemicarbazide, the regiochemistry is determined by the specific thiosemicarbazide used. To obtain the desired product, one would start with a thiosemicarbazide that already has the ethyl group on the appropriate nitrogen atom.

Let's consider the reaction of a substituted thiosemicarbazide with a cyclizing agent. The regioselectivity of the cyclization can be influenced by both the electronic and steric nature of the substituents. Computational studies can predict the most likely site of reaction by calculating the atomic charges and frontier molecular orbitals (HOMO and LUMO) of the reactants.

For example, in a p-TsCl mediated cyclization of a thiosemicarbazide intermediate, the regioselectivity can be affected by the substituents. nih.gov Although the linked reference is experimental, computational modeling could provide insight into the transition state energies for the different possible cyclization pathways, thereby explaining the observed regioselectivity.

The table below outlines the factors influencing regioselectivity in the synthesis of substituted 2-amino-1,3,4-oxadiazoles.

| Factor | Influence on Regioselectivity | Computational Approach |

| Electronic Effects | The nucleophilicity of the different nitrogen and sulfur/oxygen atoms in the precursor will determine the initial site of attack. Electron-donating or withdrawing groups on the phenyl ring can also influence the reaction. | Calculation of atomic charges (e.g., Mulliken, NBO), and analysis of HOMO/LUMO orbitals to identify the most nucleophilic and electrophilic centers. |

| Steric Hindrance | Bulky substituents may hinder the approach of reactants to a particular site, favoring cyclization at a less sterically crowded position. | Modeling the transition states for different cyclization pathways and comparing their relative energies. Higher energy transition states indicate greater steric hindrance. |

| Reaction Conditions | The choice of solvent, catalyst, and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiochemical outcome. | Simulating the reaction in different solvent models (e.g., PCM) and at different temperatures to predict the most stable product isomer. |

In the specific case of this compound, the synthetic strategy would likely involve the cyclization of a precursor like N-ethyl-N'-(benzoyl)thiourea or a related semicarbazide, where the connectivity of the ethyl and phenyl groups is already established, thus ensuring the desired regiochemical outcome.

In Silico Molecular Docking and Ligand Protein Interaction Analysis of N Ethyl 5 Phenyl 1,3,4 Oxadiazol 2 Amine Analogues

Methodologies for Molecular Docking Simulations

Molecular docking simulations for 1,3,4-oxadiazole (B1194373) analogues are typically performed using a variety of sophisticated software packages that employ specific algorithms to predict ligand-protein interactions. The general methodology involves several key steps to ensure accuracy and reliability.

Initially, the three-dimensional (3D) structures of the N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine analogues are constructed and optimized using molecular mechanics or semi-empirical quantum mechanics methods. This process ensures that the ligands are in a low-energy conformation before docking.

The crystal structures of the target proteins are retrieved from protein databases such as the Protein Data Bank (PDB). These structures are then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The active site of the enzyme is defined, often based on the location of a co-crystallized native ligand or through cavity detection algorithms.

Docking is then performed using algorithms like the Lamarckian genetic algorithm. These algorithms explore a wide range of possible conformations of the ligand within the active site and score them based on a defined scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The resulting docked poses are then analyzed to understand the specific interactions between the ligand and the protein.

Analysis of Binding Modes and Interaction Profiles

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. For this compound analogues, these interactions are crucial for their potential inhibitory activity.

The 1,3,4-oxadiazole ring, with its nitrogen and oxygen atoms, is adept at forming hydrogen bonds, which are critical for the specificity and affinity of ligand-protein interactions. The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, interacting with donor groups in the amino acid residues of the enzyme's active site. Similarly, the amine group attached to the oxadiazole ring can serve as a hydrogen bond donor.

For instance, in studies of 1,3,4-oxadiazole derivatives as cholinesterase inhibitors, hydrogen bonds are frequently observed with key residues in the active site of acetylcholinesterase (AChE). These interactions are vital for the proper orientation and stabilization of the inhibitor within the active site, contributing to its inhibitory effect. The ability of the 1,3,4-oxadiazole scaffold to participate in these hydrogen bonding networks is a key factor in its versatility as a pharmacophore.

In addition to hydrogen bonding, hydrophobic and π-π stacking interactions play a significant role in the binding of this compound analogues to their targets. The phenyl group of the molecule is particularly important for these types of interactions.

The binding affinity of a ligand for its target protein is a quantitative measure of the strength of their interaction and is often expressed as the binding energy (in kcal/mol) or the inhibition constant (Ki). Molecular docking programs calculate a docking score that is proportional to the binding energy. A more negative docking score generally indicates a stronger binding affinity.

The energetic landscape of the ligand-protein interaction provides a more detailed picture of the binding process, including the energy barriers that must be overcome for binding and unbinding to occur. While standard docking provides a static snapshot of the binding pose, more advanced techniques like molecular dynamics simulations can be used to explore the energetic landscape and the stability of the ligand-protein complex over time.

For various 1,3,4-oxadiazole analogues, docking studies have reported a range of binding affinities depending on the specific target and the substitutions on the oxadiazole core. These values are crucial for ranking potential inhibitors and prioritizing them for further experimental testing.

| Compound Analogue | Target Enzyme | Binding Affinity (kcal/mol) |

| 2,5-disubstituted-1,3,4-oxadiazole | Epidermal Growth Factor Receptor (EGFR) | -6.26 to -7.80 |

| N-amidoalkylated 2-amino-1,3,4-oxadiazole | Glycogen Synthase Kinase-3β (GSK-3β) | Stronger than known inhibitors |

| 1,3,4-oxadiazole derivative | Acetylcholinesterase (AChE) | - |

| 1,3,4-oxadiazole derivative | Butyrylcholinesterase (BChE) | - |

| 1,3,4-oxadiazole-chalcone hybrid | Anticancer target | Negative binding energy |

Note: Specific binding affinity values are often presented as a range as they depend on the specific substitutions on the analogue.

Identification of Potential Molecular Targets

Molecular docking studies have been instrumental in identifying a wide range of potential molecular targets for this compound analogues. These targets are often enzymes implicated in various diseases.

Mtb MurB: Mycobacterium tuberculosis MurB is an enzyme involved in the biosynthesis of the bacterial cell wall, making it an attractive target for antitubercular drugs. Molecular docking studies of 1,3,4-oxadiazole derivatives have shown that these compounds can fit into the active site of Mtb MurB, forming key interactions that could lead to enzyme inhibition.

GSK-3β: Glycogen synthase kinase-3β is a key enzyme in several signaling pathways, and its dysregulation is implicated in diseases like Alzheimer's and diabetes. In silico modeling has demonstrated that N-amidoalkylated derivatives of 2-amino-1,3,4-oxadiazole can form stable complexes with GSK-3β, suggesting their potential as inhibitors. rjptonline.org

DRP-1: Dynamin-related protein 1 is a key regulator of mitochondrial fission. While specific docking studies of 1,3,4-oxadiazole derivatives with DRP-1 are not widely reported, in silico screening has been used to identify other small molecule inhibitors that target the GTPase domain of DRP-1. nih.govnih.govnih.gov These studies provide a framework for how this compound analogues could potentially be docked into the DRP-1 active site to explore their inhibitory potential. nih.govnih.govnih.gov

DHFR: Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for anticancer and antimicrobial drugs. Molecular docking studies have been performed on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally similar to oxadiazoles, showing their potential to inhibit DHFR.

hChE and hBACE-1: Human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), along with human β-secretase 1 (hBACE-1), are key targets in the development of drugs for Alzheimer's disease. Molecular hybrids of 5-phenyl-1,3,4-oxadiazole have been designed and docked into the active sites of these enzymes, showing interactions with both the catalytic and peripheral anionic sites of cholinesterases and the catalytic dyad of BACE-1. nih.gov

mPGES-1: Microsomal prostaglandin (B15479496) E2 synthase-1 is a key enzyme in the inflammatory pathway. Recent studies have identified novel 1,3,4-oxadiazole derivatives as potent inhibitors of mPGES-1 through virtual screening and molecular docking.

The following table summarizes the key amino acid residues involved in the binding of 1,3,4-oxadiazole analogues to the active sites of various enzymes, as identified through molecular docking studies.

| Target Enzyme | Key Interacting Amino Acid Residues |

| Mtb MurB | (Data not specifically available for this compound analogues) |

| GSK-3β | (Data not specifically available for this compound analogues) |

| DRP-1 | Gln34, Ser40 (for a novel inhibitor) nih.gov |

| DHFR | (Data not specifically available for this compound analogues) |

| hChE | Interactions with catalytic anionic site (CAS) and peripheral anionic site (PAS) nih.gov |

| hBACE-1 | Interactions with catalytic dyad residues nih.gov |

| mPGES-1 | (Data not specifically available for this compound analogues) |

Receptor Binding Domain Predictions (e.g., T-type Calcium Channels)

T-type calcium channels have been identified as a significant target in drug discovery for conditions such as neuropathic pain and epilepsy, owing to their role in regulating intracellular Ca2+ concentration. nih.govnih.govsigmaaldrich.com The 1,3,4-oxadiazole scaffold is considered a promising pharmacophore for the inhibition of these channels. nih.gov Computational modeling and molecular docking studies are pivotal in predicting how this compound and its analogues might bind to these protein targets.

Voltage-gated calcium channels are composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). researchgate.net In silico analyses of various ligands interacting with T-type calcium channels suggest that specific domains are crucial for binding. Studies involving phenylalkylamines (PAAs) and other channel blockers have indicated that the pore-forming regions, specifically the P-loops and S6 segments, are key interaction sites. nih.govresearchgate.net

For T-type calcium channels, predictions based on homology modeling and docking simulations of known inhibitors suggest that Domains I, II, and IV are the most probable binding regions for antagonists. One study identified that a specific PAA antagonist showed a unique binding pattern on Domain II. The P-loop and the sixth segment (S6) of Domain II are considered critical for attracting and binding these types of antagonists with high specificity.

The table below summarizes the predicted key binding domains and interacting residues within T-type calcium channels for oxadiazole-like antagonists, based on computational studies of similar compounds.

| Target Protein | Predicted Binding Domain(s) | Key Interacting Regions/Residues | Basis of Prediction |

| T-type Calcium Channels (Cav3.x) | Domain II | P-loop, S6 Segment | Molecular docking of specific PAA antagonists. |

| T-type Calcium Channels (Cav3.x) | Domain I, IV | P-loop residues | Homology modeling and docking of various TCC blockers. |

| T-type Calcium Channels (Cav3.x) | Inner Pore | Selectivity Filter Residues | Computational analysis of PAA binding. nih.govresearchgate.net |

These predictions provide a structural hypothesis for the interaction between this compound analogues and T-type calcium channels, guiding further structural modification to enhance binding affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

Following the initial predictions from molecular docking, Molecular Dynamics (MD) simulations offer a powerful computational method to assess the stability and dynamics of the predicted ligand-protein complex over time. rsc.org By simulating the atomic movements of the system, MD can validate the docking pose and provide deeper insights into the conformational changes and energetic properties of the binding. rsc.orgnih.gov

The stability of the complex formed between a ligand, such as an this compound analogue, and its target receptor (e.g., a T-type calcium channel) is evaluated by analyzing several parameters from the simulation trajectory. Key metrics include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg). researchgate.netbioexcel.eu

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the predicted pocket. rsc.orgresearchgate.net Significant fluctuations may indicate ligand dissociation or a major conformational change in the protein. bioexcel.eu

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify regions of the protein that exhibit higher flexibility or movement during the simulation. This helps to pinpoint which parts of the protein are most affected by ligand binding. bioexcel.eu

The table below outlines the key parameters analyzed in MD simulations and their implications for the stability of a ligand-protein complex.

| MD Simulation Parameter | Description | Indication of a Stable Complex |

| RMSD (Root Mean Square Deviation) | Measures the deviation of atomic positions from a reference structure over time. | The plot reaches a plateau with minimal fluctuations (e.g., ≤ 0.2-0.3 nm or 2-3 Å). bioexcel.eu |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues or atoms around their average position. | Low fluctuation values in the binding site residues, indicating stable interactions with the ligand. bioexcel.eu |

| Rg (Radius of Gyration) | Measures the overall compactness of the protein structure. | A relatively constant value throughout the simulation, suggesting the protein's fold is not disturbed by the ligand. researchgate.net |

By conducting MD simulations on the docked complex of this compound analogues and T-type calcium channels, researchers can confirm the stability of the predicted binding mode and gain a dynamic understanding of the molecular interactions that govern the ligand's inhibitory activity.

Structure Activity Relationship Sar Derivations and Rational Molecular Design for N Ethyl 5 Phenyl 1,3,4 Oxadiazol 2 Amine Scaffolds

Foundational Principles of Rational Molecular Design

Rational drug design is a strategic approach that utilizes the three-dimensional structure of a biological target to design and synthesize new drug candidates. This method contrasts with traditional drug discovery, which often relies on screening large libraries of chemical compounds. The core principle of rational design is to create molecules that have a high affinity and selectivity for their intended target, thereby maximizing therapeutic effects while minimizing off-target interactions.

The process typically begins with the identification and validation of a biological target, such as an enzyme or a receptor, that is implicated in a disease process. High-resolution structural information of the target, often obtained through techniques like X-ray crystallography or NMR spectroscopy, is crucial. This structural data allows for the detailed analysis of the target's binding site, including its shape, size, and the distribution of hydrophobic, hydrophilic, and charged regions.

With a clear understanding of the binding site, medicinal chemists can design ligands that are complementary in shape and chemical properties. This often involves the use of computational tools to model the interactions between the designed molecule and the target. Key design strategies include:

Structure-Based Drug Design (SBDD): This involves the direct design of ligands based on the known 3D structure of the target.

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, this approach utilizes the structures of known active ligands to develop a pharmacophore model, which defines the essential structural features required for biological activity.

Electronic and Steric Influence of N-Ethyl Substitution on Molecular Interactions

The N-ethyl group attached to the 2-amino position of the 1,3,4-oxadiazole (B1194373) ring in N-Ethyl-5-phenyl-1,3,4-oxadiazol-2-amine plays a significant role in modulating the compound's interaction with its biological target. This influence can be dissected into electronic and steric effects.

Electronic Effects: The ethyl group is an electron-donating group through an inductive effect. This increases the electron density on the adjacent nitrogen atom, which can enhance its ability to act as a hydrogen bond donor. The basicity of the amino group is also influenced by this substitution, which can affect the ionization state of the molecule at physiological pH and its ability to form salt bridges with acidic residues in a binding pocket.

Steric Effects: The size and conformation of the N-ethyl group introduce steric bulk compared to an unsubstituted amino group. This can have several consequences for molecular interactions:

Receptor Fit: The ethyl group may fit into a specific hydrophobic pocket within the receptor, leading to favorable van der Waals interactions and increased binding affinity.

Selectivity: The steric hindrance introduced by the ethyl group can prevent the molecule from binding to off-target receptors that have smaller binding pockets, thereby improving selectivity.

Studies on related N-substituted 2-amino-1,3,4-oxadiazole derivatives have shown that the nature of the N-alkyl substituent is a critical determinant of biological activity. For instance, increasing the chain length or branching of the alkyl group can lead to a decrease in activity if the substituent is too bulky for the binding site.

To illustrate the potential impact of N-substitution, a hypothetical data table is presented below, based on general principles observed in similar compound series.

| Compound | N-Substituent | Relative Potency | Rationale for Potency Change |

| A | -H | 1x | Unsubstituted amine allows for potential hydrogen bonding but lacks specific hydrophobic interactions. |

| B | -CH₃ | 5x | Small alkyl group fits into a small hydrophobic pocket, enhancing binding. |

| C | -CH₂CH₃ | 10x | Ethyl group provides optimal hydrophobic interactions without significant steric clash. |

| D | -CH(CH₃)₂ | 2x | Increased steric bulk of the isopropyl group may lead to a suboptimal fit in the binding pocket. |

This table is illustrative and based on general SAR principles.

Systemic Impact of Phenyl Ring Modifications on Oxadiazole Scaffold Activity

The phenyl ring at the 5-position of the 1,3,4-oxadiazole core is a key structural feature that can be extensively modified to fine-tune the biological activity of this compound derivatives. Substituents on the phenyl ring can alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Electronic Effects of Phenyl Ring Substituents:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) withdraw electron density from the phenyl ring. This can influence the electronic character of the oxadiazole ring and affect its ability to participate in π-π stacking or other electronic interactions with the target.

Steric and Lipophilic Effects:

Research on various 5-phenyl-1,3,4-oxadiazole derivatives has demonstrated the profound impact of phenyl ring substitution on their biological activities. For example, in some series of anticancer agents, the presence of a halogen or a methoxy (B1213986) group at the para position of the phenyl ring has been shown to significantly enhance potency.

The following table summarizes the observed activities of some N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, which can provide insights into the SAR of the phenyl ring in the context of the this compound scaffold.

| Compound ID | 5-Substituent | N-Substituent | Anticancer Activity (Mean Growth Percent) |

| 4s | 4-methoxyphenyl | 2,4-dimethylphenyl | 62.61 |

| 4u | 4-chlorophenyl | 2,4-dimethylphenyl | 78.46 |

| 4v | 4-hydroxyphenyl | 2,4-dimethylphenyl | - |

Data extracted from a study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues.

Bioisosteric Considerations and Analogues within the 1,3,4-Oxadiazole Core

Bioisosterism is a strategy used in medicinal chemistry to design analogues of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The 1,3,4-oxadiazole ring itself is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability.

Within the this compound scaffold, several bioisosteric replacements can be considered:

Replacement of the Phenyl Ring: The phenyl ring can be substituted with other aromatic or heteroaromatic rings like pyridine, thiophene, or furan. This can introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility.

Replacement of the Ethyl Group: The N-ethyl group can be replaced with other small alkyl groups, cycloalkyl groups, or even small polar groups to probe the requirements of the binding site.

Studies have shown that such bioisosteric replacements can have a significant impact on biological activity. For instance, the replacement of a 1,2,4-oxadiazole (B8745197) ring with a 1,3,4-oxadiazole ring has been reported to lead to compounds with different affinity profiles for their targets.

| Original Scaffold | Bioisosteric Analogue | Potential Change in Properties |

| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole (B1197879) | Increased lipophilicity, altered hydrogen bonding capacity. |

| 1,3,4-Oxadiazole | 1,2,4-Triazole | Introduction of an additional hydrogen bond donor/acceptor site. |

| Phenyl | Pyridyl | Increased polarity, potential for new hydrogen bonding interactions. |

Computational-Aided Design for Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools in the rational design of novel derivatives of this compound. These methods allow for the in silico evaluation of potential drug candidates before their synthesis, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For the this compound scaffold, docking studies can be used to:

Identify key interactions between the ligand and the active site residues of the target protein.

Predict the binding affinity of novel derivatives with different substituents on the N-ethyl and phenyl groups.

Guide the design of new analogues with improved binding modes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of this compound derivatives, it is possible to:

Identify the physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are most important for activity.

Predict the activity of unsynthesized compounds.

Optimize the lead structure to enhance its biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help to:

Assess the stability of the binding mode predicted by docking.

Understand the conformational changes that occur upon ligand binding.

Calculate the free energy of binding with higher accuracy.

Through the iterative application of these computational methods, coupled with synthetic chemistry and biological testing, novel derivatives of this compound with enhanced therapeutic potential can be rationally designed and developed.

Q & A

Basic Research Question

- HPLC : Use a C18 column (4.6 × 250 mm), 1.0 mL/min flow, and UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/water with 0.1% TFA .

- Elemental Analysis : Acceptable C, H, N deviations ≤ 0.4% from theoretical values (e.g., C₉H₁₀N₃O requires C 62.40%, H 4.65%, N 20.22%) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 218.1 (calculated for C₁₁H₁₂N₃O). Fragment ions at m/z 145 (loss of C₂H₅N) confirm structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.